(Z)-8-(3-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
This compound is a benzofuro-oxazin derivative characterized by a fused benzofuran-oxazine core. The (Z) -configuration refers to the geometry of the benzylidene double bond (C=CH) at position 2, which is critical for its stereochemical stability and biological interactions. Key structural features include:
- 2-(2,3,4-Trimethoxybenzylidene): A tri-methoxy-substituted benzylidene moiety at position 2, enhancing electronic density and steric bulk.
Properties
IUPAC Name |
(2Z)-8-[(3-methoxyphenyl)methyl]-2-[(2,3,4-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO7/c1-31-19-7-5-6-17(12-19)14-29-15-21-22(35-16-29)11-9-20-25(30)24(36-27(20)21)13-18-8-10-23(32-2)28(34-4)26(18)33-3/h5-13H,14-16H2,1-4H3/b24-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEZBBLGGYMZSC-CFRMEGHHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC(=CC=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC(=CC=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-8-(3-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antiproliferative effects, antioxidant properties, and antibacterial activity.
Chemical Structure
The compound features a complex structure that includes methoxy groups and a benzofuroxazine core. The presence of multiple methoxy substituents is hypothesized to enhance its biological activity through various mechanisms.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of similar compounds in cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against several cancer cell lines with IC50 values ranging from 1.2 to 5.3 μM. The structure-activity relationship (SAR) indicates that the presence of methoxy groups contributes to increased potency against cancer cells .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.2 |
| Compound B | HCT116 | 3.7 |
| Compound C | HEK 293 | 5.3 |
Antioxidant Properties
The compound's antioxidant activity has been assessed through various in vitro methods. Some derivatives have shown improved antioxidant capacity compared to standard antioxidants like BHT (Butylated Hydroxytoluene). The antioxidative activity is believed to be linked to the ability of the methoxy groups to stabilize free radicals .
Antibacterial Activity
The antibacterial properties of similar compounds have also been evaluated. Notably, certain derivatives exhibited selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) for effective compounds was reported at 8 μM .
Table 2: Antibacterial Activity Data
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound D | E. faecalis | 8 |
| Compound E | S. aureus | 16 |
| Compound F | E. coli | 32 |
Case Studies and Research Findings
- Antiproliferative Effects : A study focused on a series of methoxy-substituted compounds revealed that those with multiple methoxy groups exhibited enhanced antiproliferative activity across various cancer cell lines. The most potent derivatives were selected for further investigation due to their low IC50 values.
- Mechanism of Action : Research into the mechanism behind the antiproliferative effects suggested that these compounds might induce apoptosis in cancer cells through oxidative stress pathways and other cellular signaling mechanisms.
- In Vivo Studies : Preliminary in vivo studies showed promising results in mouse models where treatment with methoxy-substituted compounds led to reduced tumor growth and improved survival rates compared to controls.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Flexibility vs. Rigidity: The benzofuro-oxazin core (present in the target compound and its analog) allows conformational flexibility, which may enhance binding to dynamic enzyme pockets.
Substituent Effects on Bioactivity :
- The 2,3,4-trimethoxybenzylidene group in the target compound provides stronger electron-donating effects compared to the 3,4-dimethoxybenzylidene analog. This could enhance interactions with hydrophobic enzyme domains (e.g., ATP-binding sites in kinases) .
- The 3-methoxybenzyl group at position 8 may confer better metabolic stability than the 4-methoxyphenyl group in the analog, as para-substituted methoxy groups are more prone to oxidative demethylation .
Synthetic Yields and Isomerism: Chromeno-benzodioxocin derivatives like Compound 10A exhibit high yields (82%) but require isomer separation (60% major isomer), indicating challenges in stereochemical control .
Pharmacological Potential: Benzofuro-oxazins are hypothesized to target kinases due to structural similarity to known kinase inhibitors (e.g., staurosporine analogs). The trimethoxy substitution pattern in the target compound may improve selectivity compared to dimethoxy analogs . Chromeno-benzodioxocins show antioxidant activity linked to their catechol (3,4-diOH-phenyl) groups, a feature absent in benzofuro-oxazins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
